5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one
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Overview
Description
5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one typically involves the reaction of phenylhydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly, the reaction is carried out in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and halogenated compounds .
Scientific Research Applications
5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Known for its anti-inflammatory properties.
4-Methylaminoantipyrine: Used as an analgesic and antipyretic.
Uniqueness
5-Phenyl-4-propyl-1H-pyrazol-3(2H)-one stands out due to its unique propyl substitution, which may confer distinct pharmacological properties compared to other pyrazolones .
Properties
IUPAC Name |
5-phenyl-4-propyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-6-10-11(13-14-12(10)15)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSAMXIQHAHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NNC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610400 |
Source
|
Record name | 5-Phenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642462-45-1 |
Source
|
Record name | 5-Phenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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